Cas no 1804095-13-3 (7-Formyl-5-mercapto-1H-benzimidazole)
7-Formyl-5-mercapto-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 7-Formyl-5-mercapto-1H-benzimidazole
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- Inchi: 1S/C8H6N2OS/c11-3-5-1-6(12)2-7-8(5)10-4-9-7/h1-4,12H,(H,9,10)
- InChI Key: DGWHERRCTIKGST-UHFFFAOYSA-N
- SMILES: SC1C=C(C=O)C2=C(C=1)NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 1.1
- Topological Polar Surface Area: 46.8
7-Formyl-5-mercapto-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003892-250mg |
7-Formyl-5-mercapto-1H-benzimidazole |
1804095-13-3 | 98% | 250mg |
$865.23 | 2022-04-02 | |
| Alichem | A061003892-500mg |
7-Formyl-5-mercapto-1H-benzimidazole |
1804095-13-3 | 98% | 500mg |
$1,271.16 | 2022-04-02 | |
| Alichem | A061003892-1g |
7-Formyl-5-mercapto-1H-benzimidazole |
1804095-13-3 | 98% | 1g |
$2,143.99 | 2022-04-02 |
7-Formyl-5-mercapto-1H-benzimidazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 7-Formyl-5-mercapto-1H-benzimidazole
7-Formyl-5-Mercapto-1H-Benzimidazole: A Comprehensive Overview
The compound 7-Formyl-5-Mercapto-1H-Benzimidazole, identified by the CAS number 1804095-13-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This molecule, characterized by its benzimidazole backbone, has garnered attention due to its unique structural features and functional groups, which include a formyl group at the 7-position and a mercapto group at the 5-position. These functional groups endow the compound with versatile reactivity, making it a valuable building block in organic synthesis and a promising candidate for advanced materials development.
The benzimidazole moiety, a bicyclic structure comprising two nitrogen atoms, forms the core of this compound. The presence of the formyl group (-CHO) at the 7-position introduces electron-withdrawing characteristics, while the mercapto group (-SH) at the 5-position imparts nucleophilic properties. This combination of functional groups makes 7-Formyl-5-Mercapto-1H-Benzimidazole highly versatile in chemical reactions, enabling it to participate in various nucleophilic additions, condensations, and cross-coupling reactions. Recent studies have highlighted its potential as a precursor for synthesizing bioactive molecules, metalloorganic frameworks (MOFs), and coordination polymers.
In terms of synthesis, 7-Formyl-5-Mercapto-1H-Benzimidazole can be prepared through a variety of routes, including condensation reactions involving o-aminothiophenol derivatives and aldehydes under acidic or basic conditions. The choice of synthetic methodology depends on the desired purity, yield, and scalability of the process. Researchers have explored green chemistry approaches to synthesize this compound, such as using microwave-assisted synthesis or solvent-free conditions, which align with current trends toward sustainable chemical practices.
The application of 7-Formyl-5-Mercapto-1H-Benzimidazole extends across multiple domains. In medicinal chemistry, this compound has been investigated as a potential lead for drug discovery due to its ability to interact with biological targets such as enzymes and receptors. For instance, recent studies have demonstrated its inhibitory effects on certain kinases, suggesting its potential role in anticancer therapy. Additionally, the mercapto group's ability to coordinate with metal ions has been exploited in designing metal-based drugs and contrast agents for diagnostic imaging.
In materials science, 7-formyl-5-Mercapto-Benzimidazole has shown promise as a ligand for constructing metalloorganic frameworks (MOFs) and coordination polymers. Its ability to form stable coordination bonds with transition metals enables the creation of porous materials with applications in gas storage, catalysis, and sensing technologies. Recent advancements have focused on tailoring the properties of these materials by incorporating functional groups like the formyl moiety into the ligand structure.
The electronic properties of 7-formyl-Benzimidazole also make it an attractive candidate for optoelectronic applications. Researchers have explored its use in designing organic semiconductors and light-emitting diodes (OLEDs). The molecule's conjugated system facilitates efficient charge transport and emission characteristics, which are critical for high-performance electronic devices.
In conclusion, CAS No: 1804095-13-3, or 7-formyl-Benzimidazole, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique combination of functional groups provides ample opportunities for further research and development in drug discovery, materials synthesis, and optoelectronics. As scientific advancements continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.
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